molecular formula C15H20N4O4 B13717256 (1r,4r)-4-((3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)cyclohexanecarboxylic acid

(1r,4r)-4-((3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)cyclohexanecarboxylic acid

Cat. No.: B13717256
M. Wt: 320.34 g/mol
InChI Key: IXGHRDABQAJBRZ-UHFFFAOYSA-N
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Description

(1r,4r)-4-((3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)cyclohexanecarboxylic acid is a complex organic compound with a unique structure that combines a cyclohexane ring with a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-((3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)cyclohexanecarboxylic acid typically involves multiple steps. The process starts with the preparation of the cyclohexane ring, followed by the introduction of the purine derivative. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-((3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(1r,4r)-4-((3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe to study biological processes involving purine derivatives.

    Medicine: Potential therapeutic applications include acting as a drug candidate for treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1r,4r)-4-((3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and cyclohexane carboxylic acids. Examples are:

    Adenosine: A purine nucleoside with various biological roles.

    Cyclohexanecarboxylic acid: A simpler analog without the purine moiety.

Uniqueness

The uniqueness of (1r,4r)-4-((3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)cyclohexanecarboxylic acid lies in its combined structure, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C15H20N4O4

Molecular Weight

320.34 g/mol

IUPAC Name

4-[(3,7-dimethyl-2,6-dioxopurin-1-yl)methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H20N4O4/c1-17-8-16-12-11(17)13(20)19(15(23)18(12)2)7-9-3-5-10(6-4-9)14(21)22/h8-10H,3-7H2,1-2H3,(H,21,22)

InChI Key

IXGHRDABQAJBRZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CC3CCC(CC3)C(=O)O

Origin of Product

United States

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